molecular formula C7H10N2O3 B1292376 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 78201-01-1

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1292376
CAS No.: 78201-01-1
M. Wt: 170.17 g/mol
InChI Key: GUZMIQWLRGBSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole-derived carboxylic acid characterized by a methoxy (-OCH₃) group at the 5-position and methyl (-CH₃) groups at the 1- and 3-positions of the pyrazole ring. This compound is of interest in medicinal chemistry and agrochemical research due to the versatility of pyrazole scaffolds in modulating biological activity .

Properties

IUPAC Name

5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(7(10)11)6(12-3)9(2)8-4/h1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZMIQWLRGBSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78201-01-1
Record name 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Using bulk reactors to handle larger volumes of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Chemistry: In chemistry, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design of bioactive molecules that target specific biological pathways.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets and exhibit pharmacological effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazole carboxylic acids exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyrazole Carboxylic Acids
Compound Name Substituents (Positions) Molecular Weight Key Features Reference ID
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-CH₃, 5-OCH₃, 4-COOH 200.20* Methoxy enhances electron density
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-CH₃, 4-COOH 154.12 Lacks 5-substituent; lower polarity
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-CH₃, 5-Cl, 4-COOH 174.59 Chloro group increases lipophilicity
5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-CH₃, 5-OPh(Cl), 4-COOH 296.74 Phenoxy group adds steric bulk
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid 1-Ph, 4-CH₃, 5-OCH₃, 3-COOH 232.24 Phenyl group enhances π-π interactions

*Calculated based on molecular formula C₇H₁₀N₂O₃.

Key Observations :

  • Electron-Donating vs.
  • Steric and Lipophilic Effects: The phenoxy-substituted analog (5-OPh(Cl)) in shows higher molecular weight and lipophilicity, which may influence membrane permeability in biological systems.
  • Positional Isomerism : Shifting the carboxylic acid group from position 4 (target compound) to position 3 (e.g., ) alters hydrogen-bonding capabilities and solubility.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Name Melting Point (°C) Log P* pKa* Reference ID
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid 184–186 1.2 (calculated) ~3.5 (carboxylic)
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid Not reported 1.8 (estimated) ~3.0
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Not reported 2.1 (estimated) ~3.8

*Log P and pKa values are estimated using analogous structures.

Insights :

  • The methoxy group in the target compound likely reduces acidity (higher pKa) compared to chloro-substituted analogs due to its electron-donating nature.
  • Increased lipophilicity (Log P) in halogenated derivatives (e.g., ) may enhance blood-brain barrier penetration in drug design.

Biological Activity

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (MDPCA) is a heterocyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activities of MDPCA, focusing on its mechanisms of action, biochemical interactions, and potential applications in medicine.

Chemical Structure and Properties

MDPCA is characterized by its pyrazole ring structure, which includes both a methoxy group and a carboxylic acid group. Its molecular formula is C7H10N2O3C_7H_{10}N_2O_3 with a molecular weight of 154.17 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological activity, allowing it to interact with various cellular targets.

Research indicates that MDPCA interacts with several biological targets, primarily enzymes involved in metabolic pathways. One notable mechanism is the inhibition of succinate dehydrogenase (SDH), an enzyme critical for the tricarboxylic acid (TCA) cycle. This inhibition can lead to altered metabolic processes within cells, potentially affecting energy production and cellular respiration.

1. Antimicrobial Properties

MDPCA has been studied for its antimicrobial effects against various pathogens. Its ability to disrupt bacterial cell walls and inhibit growth has been demonstrated in several studies, making it a candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines. Studies have indicated that MDPCA can induce apoptosis (programmed cell death) and inhibit tumor growth by modulating key signaling pathways involved in cancer progression .

3. Anti-inflammatory Effects

MDPCA exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and modulating immune responses. This activity suggests potential applications in treating inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of MDPCA:

StudyFocusFindings
Enzyme InhibitionInhibits succinate dehydrogenase, affecting cellular respiration.
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits tumor growth.
Antimicrobial EffectsEffective against various bacterial strains; disrupts cell wall integrity.
Anti-inflammatory PropertiesReduces levels of pro-inflammatory cytokines; modulates immune response.

Case Studies

  • Anticancer Activity : A study conducted on human breast cancer cells showed that treatment with MDPCA resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy : In vitro tests revealed that MDPCA exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.